5-Bromo-1,3-dichloroisoquinoline
Overview
Description
5-Bromo-1,3-dichloroisoquinoline is a derivative of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline derivatives have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-1,3-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize tubular reactors for diazotization reactions, followed by bromination and chlorination steps .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield fluorinated isoquinoline derivatives .
Scientific Research Applications
5-Bromo-1,3-dichloroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-dichloroisoquinoline: Similar in structure but with the bromine atom at a different position.
1,3-Dichloroisoquinoline: Lacks the bromine substituent, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-1,3-dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1,3-dichloroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-3-1-2-5-6(7)4-8(11)13-9(5)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAGOOGDCWION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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